molecular formula C13H14N2O2 B4053635 2-phenyl-6-propoxy-3(2H)-pyridazinone

2-phenyl-6-propoxy-3(2H)-pyridazinone

Cat. No.: B4053635
M. Wt: 230.26 g/mol
InChI Key: QTMCUOCHSXQLPY-UHFFFAOYSA-N
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Description

2-phenyl-6-propoxy-3(2H)-pyridazinone is a chemical compound based on the pyridazinone scaffold, a six-membered heterocyclic structure known for its significant biological activities and relevance in medicinal chemistry research . The pyridazinone core is characterized by two adjacent nitrogen atoms and a carbonyl group at position 3 . Researchers are particularly interested in this class of compounds for their potential vasodilatory effects, which may be valuable for studying cardiovascular diseases . Some structurally related pyridazinone analogues, such as those with alkoxy substitutions at the 6-position, have demonstrated notable analgesic and anti-inflammatory activities in research settings, providing valuable insights for pharmacological studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-phenyl-6-propoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-10-17-12-8-9-13(16)15(14-12)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMCUOCHSXQLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN(C(=O)C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 3(2H)-pyridazinones exhibit significant analgesic and anti-inflammatory activities. 2-Phenyl-6-propoxy-3(2H)-pyridazinone has been evaluated alongside other pyridazinone analogs for its effectiveness in pain relief and inflammation reduction.

  • Mechanism of Action : The analgesic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Comparative Efficacy : In studies, certain pyridazinone derivatives have shown to be more potent than established analgesics like emorfazone, demonstrating a favorable side effect profile .
  • Case Studies :
    • A series of experiments indicated that 2-substituted pyridazinones exhibited high analgesic activity without ulcerogenic effects, making them suitable candidates for further development as safer NSAIDs .
    • Specific compounds derived from this class demonstrated up to seven-fold increased potency over traditional analgesics in animal models .

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be enhanced through structural modifications. Research has shown that varying substituents on the pyridazinone ring can significantly affect biological activity:

Substituent Effect on Activity
Alkoxy groupsIncrease in analgesic potency
Aryl groupsModulation of anti-inflammatory effects
HalogenationPotential increase in selectivity

These modifications allow for the fine-tuning of pharmacological properties, optimizing therapeutic outcomes while minimizing adverse effects .

Agrochemical Applications

Pyridazinones, including this compound, are also being investigated for their agrochemical potential:

  • Herbicidal Activity : Some derivatives have shown promise as herbicides due to their ability to inhibit specific metabolic pathways in plants .
  • Insecticidal Properties : Compounds within this class have been evaluated for their effectiveness against various agricultural pests, potentially serving as safer alternatives to conventional insecticides .

Comparison with Similar Compounds

Table 1: Key Pyridazinone Derivatives and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference ID
2-Phenyl-6-propoxy-3(2H)-pyridazinone 2-phenyl, 6-propoxy Under investigation Propoxy group may improve solubility and bioavailability vs. shorter alkoxy chains.
Emorfazone 4-ethoxy, 2-methyl, 5-morpholino Analgesic, anti-inflammatory Clinically used; moderate potency compared to newer derivatives.
4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone 4-amino, 2-methyl, 5-vinyl, 6-phenyl Antinociceptive 10× more potent than Emorfazone in pain models.
6-Phenylpyridazin-3(2H)-one (PPD) 6-phenyl Cardiotonic Used as a cardiotonic agent; unsubstituted 3(2H)-pyridazinone core.
5-Chloro-6-phenyl-2-substituted derivatives (3a-3h) 5-chloro, 6-phenyl, variable 2-position Antifungal, antibacterial Chlorine at position 5 enhances antimicrobial activity.
2-(2-Fluorophenyl)piperazine derivatives 2-fluorophenyl-piperazine at position 6 CNS-targeted (e.g., antipsychotic) Fluorine substitution improves blood-brain barrier penetration.
4-Aryl-6-morpholino-3(2H)-pyridazinones 4-aryl, 6-morpholino SIRT2 inhibitors Morpholino group critical for enzyme inhibition; amide derivatives active.

Substituent Effects on Activity

Position 2 Substitutions

  • Phenyl vs. In contrast, 2-methyl or 2-alkyl derivatives (e.g., Emorfazone) show reduced steric hindrance but lower receptor affinity .
  • Piperazine/Benzyl Groups : Derivatives with 2-(2-fluorophenyl)piperazine () exhibit CNS activity due to improved lipophilicity and BBB penetration, whereas 2-benzyl groups () are linked to herbicidal and anti-HIV activities .

Position 6 Substitutions

  • Propoxy vs. However, excessive chain length may reduce solubility .
  • Chlorine/Hydroxyl Groups : 5-Chloro-6-phenyl derivatives () show enhanced antimicrobial activity due to electron-withdrawing effects, while 6-hydroxy derivatives () are less stable but serve as intermediates for further functionalization .

Position 3/4/5 Modifications

  • Morpholino/Amino Groups: Morpholino at position 6 () or amino at position 4 () enhances enzyme inhibition (e.g., SIRT2 or COX), likely via hydrogen bonding or charge interactions .
  • Vinyl/Piperidine Groups: 5-Vinyl substitution () increases antinociceptive potency, while 5-piperidine groups () contribute to antihypertensive effects through vasodilation mechanisms .

Pharmacological and Physicochemical Comparisons

  • Solubility : The target compound’s propoxy group may offer a balance between solubility (aided by ether oxygen) and lipophilicity, unlike 6-chloro derivatives (), which are less soluble but more reactive .
  • Metabolic Stability : Propoxy chains are less prone to rapid oxidative metabolism than ethoxy or methyl groups, as seen in Emorfazone .
  • Selectivity: Fluorine-containing derivatives () exhibit higher selectivity for CNS targets, while morpholino derivatives () are selective for SIRT2 over other sirtuins .

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-phenyl-6-propoxy-3(2H)-pyridazinone and its analogs?

A1. The synthesis typically involves:

  • Stepwise alkylation : Reacting 6-hydroxy-2-phenyl-3(2H)-pyridazinone with propyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in acetone .
  • Acid-catalyzed cyclization : Heating substituted pyridazine precursors (e.g., 3-chloropyridazine derivatives) in glacial acetic acid to form the pyridazinone core .
  • Hydrazine condensation : Combining glyoxalic acid, substituted acetophenones, and hydrazine hydrate to generate the dihydropyridazinone scaffold, followed by propoxy substitution .
    Example : A derivative, 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, was synthesized via similar methods with a melting point of 256–258°C .

Structural and Spectral Characterization

Q. Q2. How is the structure of this compound validated experimentally?

A2. Key techniques include:

  • X-ray crystallography : Determines bond lengths and angles (e.g., C=O at ~1.23 Å in pyridazinones) .
  • IR spectroscopy : Confirms the carbonyl (C=O) stretch at ~1660 cm⁻¹ and N-H vibrations .
  • NMR : Distinct signals for the propoxy group (e.g., δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) .
    Data example : A related compound, 6-benzyloxy-2-phenylpyridazin-3(2H)-one, showed a planar pyridazinone ring with a dihedral angle of 85.2° between substituents .

Bioactivity Screening

Q. Q3. What preliminary biological activities have been reported for 6-substituted-3(2H)-pyridazinone derivatives?

A3.

  • Antiplatelet activity : Derivatives with phenyl and alkyloxy groups inhibit platelet aggregation via cAMP pathway modulation .
  • Cardiotonic effects : 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones exhibit positive inotropic activity in isolated guinea pig atria (EC₅₀ = 0.1–10 µM) .
  • Anti-inflammatory action : Analogs like 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone showed potency comparable to indomethacin in carrageenan-induced edema models .

Advanced Structure-Activity Relationships (SAR)

Q. Q4. How does substitution at position 6 influence the pharmacological profile of 3(2H)-pyridazinones?

A4.

  • Phenyl groups : Enhance antiplatelet and cardiotonic activity due to hydrophobic interactions with target receptors .
  • Propoxy vs. ethoxy : Longer alkyl chains (e.g., propoxy) improve metabolic stability but may reduce solubility. For example, 6-propoxy derivatives showed 2-fold higher plasma half-lives than ethoxy analogs in rodent models .
  • Electron-withdrawing groups : Substitutions like chlorine at position 4 increase anti-inflammatory potency by enhancing electrophilicity .

Optimization Strategies

Q. Q5. What strategies are employed to enhance the bioavailability of this compound?

A5.

  • Prodrug design : Esterification of the pyridazinone nitrogen (e.g., ethyl acetate derivatives) improves oral absorption. Hydrolysis in vivo regenerates the active compound .
  • Salt formation : Hydrochloride salts of amino-substituted derivatives (e.g., 6-(4-aminophenyl) analogs) enhance water solubility .
  • Co-crystallization : Improves thermal stability; e.g., a co-crystal with succinic acid increased melting point by 15°C .

Mechanistic Studies

Q. Q6. What molecular targets are implicated in the cardiotonic activity of 6-substituted pyridazinones?

A6.

  • Phosphodiesterase III (PDE III) inhibition : Increases cAMP levels, enhancing myocardial contractility. Derivatives with 4,5-dihydro substitution showed IC₅₀ values of 0.5–2.0 µM .
  • Calcium sensitization : Pyridazinones like pimobendan bind to troponin C, improving myofilament responsiveness to calcium .

Data Contradictions and Resolution

Q. Q7. How can conflicting reports on the inotropic activity of 6-phenyl-3(2H)-pyridazinone derivatives be resolved?

A7.

  • Species variability : Guinea pig atria may show stronger responses than rat models due to differences in PDE III isoform expression .
  • Experimental conditions : Varying preloads (e.g., 1–2 g tension in isolated heart preparations) can alter contractility measurements .
  • Impurity interference : Early studies using <95% pure compounds (e.g., lit. mp 201–204°C vs. recrystallized mp 256–258°C) may skew results .

Analytical Method Development

Q. Q8. What advanced analytical methods are used to quantify this compound in biological matrices?

A8.

  • HPLC-MS/MS : LOQ of 5 ng/mL in plasma using C18 columns and ESI+ ionization .
  • Microscopy : Hot-stage microscopy tracks polymorphic transitions (e.g., Form I to Form II at 190°C) .
  • DFT calculations : Predicts reactive sites for electrophilic substitution (e.g., C6 position) using B3LYP/6-31G(d) basis sets .

Safety and Toxicity

Q. Q9. What are the known toxicological profiles of 6-substituted-3(2H)-pyridazinones?

A9.

  • Acute toxicity : LD₅₀ > 1000 mg/kg in mice for most derivatives, with mild hepatotoxicity at high doses .
  • Neurotoxicity : No observed neurotoxicity up to 100 mg/kg in rodent models .
  • Target organ effects : Respiratory irritation reported in inhalation studies (STOT SE 3 classification) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-phenyl-6-propoxy-3(2H)-pyridazinone

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